molecular formula C11H21Cl2N3 B1406770 3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1824080-17-2

3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B1406770
CAS No.: 1824080-17-2
M. Wt: 266.21 g/mol
InChI Key: SFONRUKGXBUPBL-UHFFFAOYSA-N
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Description

3-(1-Isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by alkylation with isopropyl halides . The piperidine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to form derivatives with different oxidation states.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups to the piperidine ring.

Scientific Research Applications

3-(1-Isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-imidazol-1-yl)piperidine dihydrochloride
  • 3-((2-Methyl-1H-imidazol-1-yl)methyl)piperidin-3-ol hydrochloride

Uniqueness

3-(1-Isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to the presence of the isopropyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate compared to other similar compounds.

Properties

IUPAC Name

3-(1-propan-2-ylimidazol-2-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.2ClH/c1-9(2)14-7-6-13-11(14)10-4-3-5-12-8-10;;/h6-7,9-10,12H,3-5,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFONRUKGXBUPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride
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3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride
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3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride
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3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride
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3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 6
3-(1-isopropyl-1H-imidazol-2-yl)piperidine dihydrochloride

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